1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane

Description

IUPAC Nomenclature and Systematic Identification

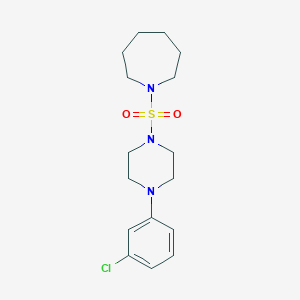

The compound 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane possesses the systematic identification within chemical databases as PubChem CID 6463300. The molecular formula C16H24ClN3O2S represents a molecular weight of 357.9 g/mol, indicating a moderately sized organic molecule with significant structural complexity. The IUPAC nomenclature follows systematic organic chemistry conventions, beginning with the azepane ring system as the primary structural unit, modified by the sulfonyl group at position 1, which connects to the 4-(3-chlorophenyl)piperazin-1-yl substituent.

The compound exists under several synonymous designations in chemical literature, including the CAS registry number 825608-07-9 and various database-specific identifiers such as SCHEMBL20887233 and AKOS002244898. These multiple identification systems reflect the compound's presence in various chemical databases and research contexts. The systematic naming convention emphasizes the structural hierarchy, where the azepane serves as the parent structure, distinguishing this compound from related derivatives that may feature different ring systems or substitution patterns.

The chlorophenyl substituent specifically occupies the meta position (position 3) on the benzene ring, creating distinct electronic and steric properties compared to ortho or para isomers. This substitution pattern significantly influences the compound's three-dimensional structure and potential biological interactions. The piperazine ring system acts as a linking element between the chlorophenyl group and the sulfonyl connector, creating a flexible yet constrained molecular architecture that may facilitate specific protein-ligand interactions.

Molecular Geometry and Conformational Analysis

The molecular architecture of 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane exhibits considerable conformational flexibility due to the presence of multiple rotatable bonds and two distinct heterocyclic ring systems. The azepane ring adopts a chair-like conformation similar to cycloheptane, although with greater flexibility compared to six-membered rings due to reduced ring strain. The seven-membered azepane ring typically exists in multiple low-energy conformations, with the chair and twist-chair forms being most prevalent under ambient conditions.

The piperazine ring system maintains a chair conformation with the chlorophenyl substituent preferentially adopting an equatorial position to minimize steric interactions. This arrangement positions the chlorine atom away from the ring system, reducing intramolecular strain while maintaining optimal electronic interactions. The sulfonyl linkage between the piperazine and azepane systems introduces both electronic and steric constraints that influence the overall molecular geometry.

Computational modeling suggests that the compound exists as a mixture of conformers in solution, with the relative populations dependent on temperature and solvent environment. The sulfonyl group, being both electron-withdrawing and sterically demanding, creates a preferred orientation that maximizes distance between the two ring systems while maintaining favorable electronic interactions. The three-dimensional structure shows considerable similarity to related azepane-containing compounds found in chemical databases.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane remains limited in the available literature, structural analysis can be inferred from related compounds within the same chemical family. The PubChem database provides computed three-dimensional conformer models based on molecular mechanics calculations. These computational models suggest that the compound crystallizes in a conformation that minimizes intramolecular strain while optimizing intermolecular packing interactions.

The absence of detailed crystallographic studies represents a significant gap in our structural understanding of this compound. However, related azepane derivatives demonstrate typical organic crystal packing patterns characterized by van der Waals interactions and potential hydrogen bonding involving the sulfonyl oxygen atoms. The chlorophenyl substituent likely participates in π-π stacking interactions in the solid state, contributing to crystal stability and influencing melting point behavior.

Computational crystallographic prediction suggests that the compound would likely crystallize in a common space group typical of organic molecules of this size and complexity. The molecular packing would be influenced by the balance between the hydrophobic regions (azepane and phenyl rings) and the polar sulfonyl group, creating amphiphilic characteristics that affect both crystallization behavior and dissolution properties.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information for 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane, although specific experimental spectra are not available in the current literature search. Based on structural analysis and comparison with related compounds, the ¹H NMR spectrum would exhibit characteristic patterns reflecting the compound's complex architecture. The azepane ring protons would appear as complex multiplets in the aliphatic region (1.5-3.5 ppm), with the protons adjacent to the sulfonyl nitrogen showing downfield shifts due to the electron-withdrawing effect.

The piperazine ring system would contribute two distinct sets of multiplets corresponding to the N-CH₂ groups, with chemical shifts influenced by the electron-withdrawing chlorophenyl substituent and the sulfonyl linkage. The aromatic protons of the chlorophenyl group would appear in the typical aromatic region (7.0-7.5 ppm), with coupling patterns characteristic of meta-disubstituted benzene rings. Integration ratios would confirm the proposed structure, with the aromatic region showing three protons corresponding to the substituted benzene ring.

¹³C NMR spectroscopy would provide complementary structural information, with the quaternary carbon bearing chlorine showing characteristic downfield shifts. The carbonyl region would be absent, distinguishing this compound from ester or ketone analogs. DEPT experiments would facilitate assignment of primary, secondary, and tertiary carbons, providing definitive structural confirmation. Mass spectrometry would show the molecular ion peak at m/z 357.9, with characteristic fragmentation patterns involving loss of the chlorophenyl group and sulfonyl moiety.

Infrared spectroscopy would exhibit characteristic absorption bands for the sulfonyl group (S=O stretches around 1300-1150 cm⁻¹) and aromatic C-H stretches (3000-3100 cm⁻¹). The absence of carbonyl or hydroxyl stretches would distinguish this compound from related analogs containing these functional groups. The C-Cl stretch would appear in the fingerprint region, providing additional structural confirmation.

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2S/c17-15-6-5-7-16(14-15)18-10-12-20(13-11-18)23(21,22)19-8-3-1-2-4-9-19/h5-7,14H,1-4,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIAVMQOZYLCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

A robust method for synthesizing arylpiperazines involves palladium-catalyzed cross-coupling between piperazine and aryl halides. Adapted from the Ambeed protocol, 4-(3-chlorophenyl)piperazine can be synthesized as follows:

Procedure

-

Reactants :

-

Piperazine (1.0 equiv)

-

1-Bromo-3-chlorobenzene (1.1 equiv)

-

Palladium(II) acetate (2 mol%)

-

Sodium tert-butoxide (1.2 equiv)

-

Xantphos (4 mol%)

-

-

Conditions :

-

Solvent: Toluene or dioxane

-

Temperature: 100–110°C

-

Duration: 12–24 hours under inert atmosphere

-

-

Workup :

-

Filter through Celite® to remove catalyst residues.

-

Concentrate under reduced pressure.

-

Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, eluent: ethyl acetate/hexanes).

-

Alternative Route: Nucleophilic Aromatic Substitution

As described in CN104402842A, 3-chloroaniline reacts with di(2-chloroethyl)methylamine hydrochloride under reflux in dimethylbenzene to yield 1-(3-chlorophenyl)piperazine hydrochloride. Freebase isolation requires neutralization with NaOH.

Key Considerations :

-

Dimethylbenzene as solvent enhances reaction efficiency.

Synthesis of Azepane-1-sulfonyl Chloride

Direct Sulfonation of Azepane

Azepane reacts with chlorosulfonic acid under controlled conditions to form the sulfonyl chloride:

Procedure

-

Reactants :

-

Azepane (1.0 equiv)

-

Chlorosulfonic acid (1.2 equiv)

-

-

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0–5°C (ice bath)

-

Duration: 2 hours

-

-

Workup :

-

Quench with ice water.

-

Extract with DCM, dry (Na₂SO₄), and concentrate.

-

Yield : 50–60% (crude).

Oxidation of Azepanethiol

For higher purity, azepanethiol is oxidized to the sulfonyl chloride:

-

Synthesize azepanethiol via azepane and thiourea followed by hydrolysis.

-

Oxidize with Cl₂ gas in aqueous HCl to yield azepane-1-sulfonyl chloride.

Challenges :

-

Azepanethiol is air-sensitive and requires inert handling.

Coupling of Intermediates: Sulfonamide Formation

The final step involves reacting 4-(3-chlorophenyl)piperazine with azepane-1-sulfonyl chloride under basic conditions:

Procedure

-

Reactants :

-

4-(3-Chlorophenyl)piperazine (1.0 equiv)

-

Azepane-1-sulfonyl chloride (1.1 equiv)

-

Triethylamine (2.0 equiv)

-

-

Conditions :

-

Solvent: Dichloromethane (DCM) or THF

-

Temperature: 0°C → room temperature

-

Duration: 4–6 hours

-

-

Workup :

-

Wash with 1M HCl to remove excess amine.

-

Dry (MgSO₄), concentrate, and purify via silica gel chromatography (eluent: methanol/DCM).

-

Optimization and Analytical Validation

Reaction Monitoring

-

TLC : Rf = 0.4 (SiO₂, ethyl acetate/hexanes 1:1).

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 1H, Ar-H), 6.90 (m, 2H, Ar-H), 3.40 (m, 4H, piperazine-H), 3.10 (m, 2H, azepane-H), 1.60–1.80 (m, 8H, azepane-H).

-

MS (ESI+) : m/z 402.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups present in the molecule.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between the target compound and related analogs:

*Estimated based on structural similarity to .

Key Observations:

- Chlorine Substitution : The target compound’s 3-chlorophenyl group distinguishes it from 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane , which lacks halogenation. Chlorine enhances lipophilicity and may influence receptor binding .

- Piperazine Modifications : Unlike 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane , the target compound features a single piperazine unit, reducing steric bulk.

Functional Implications

- Receptor Affinity : Piperazine derivatives often target serotonin (5-HT) and dopamine receptors. The 3-chlorophenyl group may enhance affinity for 5-HT₁A or D₂ receptors, as seen in analogs like 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine .

- Solubility and Bioavailability: The sulfonyl-azepane moiety in the target compound likely improves water solubility compared to non-sulfonated analogs (e.g., 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane) .

- Metabolic Stability : The nitro group in 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane could increase metabolic liability compared to the target compound’s chlorophenyl group.

Biological Activity

1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is C16H24ClN3O2S. The compound features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group attached to an azepane ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter dynamics.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes.

Anticancer Activity

Recent studies have indicated that 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane exhibits significant anticancer properties:

- Cell Viability Assays : In vitro studies demonstrated that the compound inhibits the growth of human breast cancer cells, with an IC50 value around 18 μM, comparable to established PARP inhibitors like Olaparib .

- Mechanistic Studies : The compound enhances the cleavage of PARP1 and increases the phosphorylation of H2AX, indicating its role in inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects:

- Inhibition Studies : Preliminary tests suggest moderate efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane | 4-chlorophenyl substitution | Similar anticancer properties |

| 1-((4-(2,3-Dichlorophenyl)piperazin-1-yl)sulfonyl)azepane | Dichlorophenyl substitution | Enhanced antimicrobial activity |

Study on Anticancer Activity

In a recent study published in Molecules, researchers explored the effects of various piperazine derivatives on breast cancer cell lines. The findings highlighted that derivatives similar to 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane significantly inhibited PARP activity, leading to increased apoptosis markers such as cleaved PARP and activated CASPASE 3/7 .

Study on Neuropharmacological Effects

Another investigation focused on the neuropharmacological potential of piperazine derivatives. The study found that compounds structurally related to 1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane exhibited serotonin reuptake inhibition, suggesting potential applications in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.